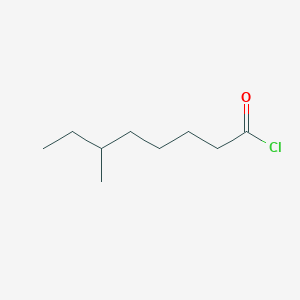

6-Methyloctanoyl chloride

CAS No.: 53838-47-4

Cat. No.: VC19604566

Molecular Formula: C9H17ClO

Molecular Weight: 176.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53838-47-4 |

|---|---|

| Molecular Formula | C9H17ClO |

| Molecular Weight | 176.68 g/mol |

| IUPAC Name | 6-methyloctanoyl chloride |

| Standard InChI | InChI=1S/C9H17ClO/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3 |

| Standard InChI Key | OQGKSVAVFKFRTH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CCCCC(=O)Cl |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6-methyloctanoyl chloride, derived from the parent carboxylic acid, 6-methyloctanoic acid, by replacing the hydroxyl group with a chlorine atom. Its molecular formula is C₉H₁₇ClO, with a molecular weight of 188.68 g/mol. The branching at the sixth carbon introduces steric effects that influence its physical properties and reactivity compared to linear analogs like octanoyl chloride.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇ClO |

| Molecular Weight | 188.68 g/mol |

| CAS Registry Number | Not widely reported |

| Boiling Point (predicted) | ~180–190°C (at 760 mmHg) |

| Density (estimated) | 1.02–1.05 g/cm³ |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common method for synthesizing 6-methyloctanoyl chloride involves the chlorination of 6-methyloctanoic acid using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Reaction Conditions:

-

Step 1: 6-Methyloctanoic acid is dissolved in an anhydrous solvent such as dichloromethane or toluene.

-

Step 2: Thionyl chloride is added dropwise under inert atmosphere (N₂ or Ar) to prevent hydrolysis.

-

Step 3: The mixture is refluxed at 60–80°C for 4–6 hours, with HCl and SO₂ gases evolved as byproducts.

-

Step 4: Excess SOCl₂ is removed via distillation, and the product is purified by vacuum distillation.

Yield Optimization:

-

Catalytic dimethylformamide (DMF) (1–2 mol%) accelerates the reaction by generating an intermediate acyl imidazolium species.

-

Anhydrous conditions are critical to avoid side reactions, such as hydrolysis to the carboxylic acid.

Industrial Manufacturing

Industrial production scales the laboratory method using continuous-flow reactors to enhance safety and efficiency. Key considerations include:

-

Waste Management: Trapping HCl and SO₂ gases using alkaline scrubbers.

-

Purity Control: Fractional distillation under reduced pressure to achieve >98% purity.

Physicochemical Properties

Physical State and Solubility

6-Methyloctanoyl chloride is a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides. Its solubility profile includes:

-

Miscibility: Fully miscible with aprotic solvents (e.g., THF, diethyl ether).

-

Immiscibility: Poor solubility in water due to rapid hydrolysis.

Spectroscopic Data

While experimental spectra for this specific compound are scarce, predictions based on analogous acyl chlorides include:

-

¹H NMR (CDCl₃): δ 0.88 (t, 3H, terminal CH₃), 1.20–1.40 (m, 10H, chain CH₂), 1.50 (m, 1H, CH from methyl branch), 2.90 (t, 2H, COCl-adjacent CH₂).

-

IR (neat): Strong absorption at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch).

Reactivity and Chemical Transformations

Nucleophilic Acyl Substitution

The carbonyl chloride group is highly electrophilic, enabling reactions with diverse nucleophiles:

-

Amines: Forms amides (e.g., with primary amines: R-NH₂ → R-NH-C(O)-C₇H₁₅CH(CH₃)).

-

Alcohols: Produces esters (e.g., with methanol: CH₃OH → CH₃O-C(O)-C₇H₁₅CH(CH₃)).

-

Water: Undergoes hydrolysis to 6-methyloctanoic acid and HCl.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to 6-methyloctanol, a precursor for plasticizers or surfactants:

Applications in Industry and Research

Pharmaceutical Intermediates

6-Methyloctanoyl chloride serves as a key intermediate in synthesizing:

-

Prodrugs: Ester derivatives enhance drug solubility (e.g., ibuprofen esters).

-

Antimicrobial Agents: Branched-chain amides exhibit lipid-disrupting activity.

Agrochemicals

Its reactivity facilitates the production of:

-

Herbicides: Phenoxyacetyl derivatives targeting broadleaf weeds.

-

Insecticides: Thioester analogs disrupting insect nervous systems.

Polymer Chemistry

The compound is used to modify polymer backbones, improving thermal stability and hydrophobicity in materials like polyamides and polyesters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume